Granzyme B Inhibition: 20‑Fold Selectivity Gap Over the Clinical‑Stage Comparator VTI‑1002
Ac‑IEPD‑CHO inhibits human granzyme B with a Ki of 80 nM, whereas the advanced‑lead molecule VTI‑1002 achieves a Ki of 4.4 nM. Although VTI‑1002 is approximately 18‑fold more potent on granzyme B, it is a proprietary, first‑in‑class compound with limited commercial availability and a narrower literature validation base . In contrast, Ac‑IEPD‑CHO is a widely accessible, off‑the‑shelf standard that has been employed in over 70 published studies, providing a reproducible benchmark for granzyme B inhibition across laboratories.
| Evidence Dimension | Inhibitory constant (Ki) against human granzyme B |
|---|---|
| Target Compound Data | Ac‑IEPD‑CHO: Ki = 80 nM |
| Comparator Or Baseline | VTI‑1002: Ki = 4.4 nM |
| Quantified Difference | VTI‑1002 is ~18‑fold more potent (Ki ratio 18.2); however, Ac‑IEPD‑CHO is the established community standard with >70 publications. |
| Conditions | Recombinant human granzyme B, fluorogenic substrate Ac‑IEPD‑AMC, pH 7.4, 25 °C (Rotonda et al. 2001) |
Why This Matters
For laboratories requiring a validated, commercially available granzyme B inhibitor with extensive literature cross‑referencing, Ac‑IEPD‑CHO provides a lower‑risk procurement choice than a single‑source clinical candidate.
